An In-depth Technical Guide to the Physical Properties of 2,3,4-Trimethoxybenzaldehyde
An In-depth Technical Guide to the Physical Properties of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2,3,4-Trimethoxybenzaldehyde (CAS No: 2103-57-3), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support laboratory work and chemical synthesis endeavors.
Molecular and Physical Properties
2,3,4-Trimethoxybenzaldehyde is a white to creamish crystalline powder at room temperature.[2] Its molecular structure, consisting of a benzaldehyde (B42025) core with three methoxy (B1213986) groups at the 2, 3, and 4 positions, gives rise to its distinct physical and chemical characteristics. The presence of these functional groups influences its reactivity and solubility.[2]
Quantitative Data Summary
The key physical properties of 2,3,4-Trimethoxybenzaldehyde are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [4] |
| Melting Point | 38-40 °C | [3] |
| Boiling Point | 168-170 °C at 12 mmHg | [3] |
| Appearance | White to creamish crystalline powder | [2] |
| Solubility in Methanol | 0.1 g/mL | |
| Refractive Index (n20/D) | 1.5547 | |
| Flash Point | >113 °C (>235.4 °F) - closed cup |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of 2,3,4-Trimethoxybenzaldehyde. The following sections detail its expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum of 2,3,4-Trimethoxybenzaldehyde is a key tool for confirming its structure. The spectrum will exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the three methoxy groups.
Expected ¹H NMR Spectral Data (in CDCl₃):
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Aldehydic Proton (CHO): A singlet peak is expected around δ 9.8-10.0 ppm.
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Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two protons on the benzene (B151609) ring.
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Methoxy Protons (OCH₃): Three distinct singlet peaks, each integrating to 3H, are expected for the three methoxy groups, likely in the range of δ 3.8-4.1 ppm.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum provides valuable information about the functional groups present in the molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1680-1700 | C=O (Aldehyde) stretch |
| ~2720 and ~2820 | C-H (Aldehyde) stretch |
| ~1580-1600 | C=C (Aromatic ring) stretch |
| ~1000-1300 | C-O (Methoxy) stretch |
| ~2850-3000 | C-H (Aliphatic) stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,3,4-Trimethoxybenzaldehyde, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (196.20).[5]
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of 2,3,4-Trimethoxybenzaldehyde.
Melting Point Determination
Objective: To determine the melting point range of 2,3,4-Trimethoxybenzaldehyde.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Ensure the 2,3,4-Trimethoxybenzaldehyde sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to approach the expected melting point of 38-40 °C.
-
When the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample.
Boiling Point Determination at Reduced Pressure
Objective: To determine the boiling point of 2,3,4-Trimethoxybenzaldehyde under vacuum.
Apparatus:
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Short-path distillation apparatus
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Round-bottom flask
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Condenser
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Receiving flask
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Thermometer
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Vacuum source (e.g., vacuum pump)
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Manometer
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Heating mantle
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Stir bar
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Place a small amount of 2,3,4-Trimethoxybenzaldehyde and a stir bar into the round-bottom flask.
-
Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Connect the apparatus to the vacuum source with a manometer in the line to monitor the pressure.
-
Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).
-
Begin stirring and gently heat the sample using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the condensate drips from the thermometer bulb. This is the boiling point at the recorded pressure.
Quantitative Solubility Determination
Objective: To quantitatively determine the solubility of 2,3,4-Trimethoxybenzaldehyde in a given solvent.
Apparatus:
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Scintillation vials with caps
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Analytical balance
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Spatula
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Volumetric flasks
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Pipettes
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Temperature-controlled shaker or water bath
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Filtration apparatus (e.g., syringe filters)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of 2,3,4-Trimethoxybenzaldehyde to a known volume of the desired solvent in separate vials.
-
Seal the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the weighed solution under reduced pressure or in a fume hood.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL or other desired units using the mass of the residue and the initial volume of the solvent.
Visualizations
Logical Relationship of Physical Properties
The following diagram illustrates the interconnectedness of the fundamental properties of 2,3,4-Trimethoxybenzaldehyde.
Caption: Logical flow from molecular identity to physical and spectroscopic properties.
This in-depth guide serves as a foundational resource for professionals working with 2,3,4-Trimethoxybenzaldehyde, providing essential data and methodologies to facilitate its effective use in research and development.
